molecular formula C10H12ClN4O7P B1209482 6-Chloroinosine monophosphate CAS No. 5843-59-4

6-Chloroinosine monophosphate

Cat. No. B1209482
CAS RN: 5843-59-4
M. Wt: 366.65 g/mol
InChI Key: ALOBOMYIOYNCBS-KQYNXXCUSA-N
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Description

6-Chloroinosine monophosphate is a modified version of inosinic acid or inosine monophosphate (IMP), which is a nucleotide widely used as a flavor enhancer . It’s typically obtained from chicken byproducts or other meat industry waste . Inosinic acid plays a crucial role in metabolism .

Scientific Research Applications

Understanding Enzyme Behavior

6-Chloroinosine monophosphate has been pivotal in studying the behavior and characteristics of enzymes like human inosine 5'-monophosphate dehydrogenase (IMPDH). It acts as a covalent modification reagent, helping to map the active sites of enzymes. For instance, it reacts covalently with specific cysteine residues in the enzyme's active site, forming a purine riboside 5'-monophosphate-enzyme adduct, thereby shedding light on the structural and functional aspects of the enzyme (Antonino, Wu, & Straub, 1994).

Insights into Enzyme Mechanism

The compound has also been used to understand the catalytic mechanism of enzymes like IMPDH. It's been found that 6-Chloroinosine monophosphate can bind in the IMP binding site of IMPDH and interact with specific residues, offering insights into the enzyme's catalytic mechanism and potential for drug design (Colby et al., 1999).

Probing Enzyme Catalysis

Further, it's been instrumental in studying the enzyme's ability to catalyze the formation of xanthosine 5'-monophosphate from C2 halogen-substituted analogs of IMP, elucidating the enzyme's dehalogenation reactions and expanding our understanding of its catalytic mechanism (Antonino & Wu, 1994).

Applications in Nucleotide Research

Novel Synthesis Pathways

6-Chloroinosine monophosphate has enabled the development of novel synthesis pathways for natural inositols and their diastereoisomers. This has significant implications for researching biological processes triggered by inositol polyphosphates, as these compounds play crucial roles in cellular functions (Takahashi, Kittaka, & Ikegami, 2001).

Study of Nucleotide Polymerization

It has been used in the synthesis of nucleotide analogs like O6-methylguanosine 5'-diphosphate, contributing to our understanding of nucleotide polymerization processes and their applications in areas like material science and medicinal chemistry (Gerchman, Dombrowski, & Ludlum, 1972).

Mechanism of Action

Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOBOMYIOYNCBS-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5843-59-4
Record name 6-Chloropurine 9-beta-D-ribofuranosyl 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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